molecular formula C12H14N4O3S2 B4288947 Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate CAS No. 5790-19-2

Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B4288947
CAS No.: 5790-19-2
M. Wt: 326.4 g/mol
InChI Key: LBKUEWJAXBFDHW-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate (IUPAC name) is a pyrimidine derivative with the molecular formula C₁₂H₁₄N₄O₃S₂ . Its structure features a pyrimidine core substituted with amino (–NH₂), cyano (–CN), and methylsulfanyl (–SCH₃) groups at positions 2, 5, and 6, respectively. A sulfanyl (–S–) linker at position 4 connects the pyrimidine ring to a 3-oxobutanoate moiety, which includes an ethyl ester (–COOEt) group. This compound is commercially available from suppliers like ChemDiv, which offers it in quantities starting from 1 mg for research purposes .

Its sulfanyl and ester groups may influence solubility, metabolic stability, and reactivity, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 4-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-3-19-9(18)4-7(17)6-21-11-8(5-13)10(20-2)15-12(14)16-11/h3-4,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKUEWJAXBFDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=NC(=C1C#N)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973492
Record name Ethyl 4-{[5-cyano-2-imino-6-(methylsulfanyl)-1,2-dihydropyrimidin-4-yl]sulfanyl}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-19-2
Record name Ethyl 4-{[5-cyano-2-imino-6-(methylsulfanyl)-1,2-dihydropyrimidin-4-yl]sulfanyl}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyrimidine derivative with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives

The target compound’s pyrimidine core contrasts with thieno[2,3-d]pyrimidine derivatives , which incorporate a fused thiophene ring. However, the thiophene’s electron-rich nature may alter redox stability compared to the pyrimidine’s –CN and –SCH₃ substituents .

Substituent Effects: –CF₃ vs. –SCH₃

Replacing –SCH₃ with –CF₃ (as in pyridine-based analogs ) significantly enhances lipophilicity and resistance to oxidative metabolism. For example, the –CF₃ group in Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate increases its logP value by ~1.5 units compared to the target compound, favoring blood-brain barrier penetration .

Heterocycle Diversity: Thiadiazole vs. Pyrimidine

The 1,3,4-thiadiazole derivative replaces the pyrimidine ring with a sulfur- and nitrogen-rich heterocycle. This modification introduces additional hydrogen-bond acceptors (N atoms) and alters solubility profiles, making it more suitable for aqueous environments.

Q & A

Q. Basic | Structural Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm). Coupling patterns reveal substitution positions .
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm the oxobutanoate and cyano groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 381.1) and detects fragmentation pathways of sulfanyl linkages .
  • X-ray Crystallography : SHELXL-based refinement (e.g., using single-crystal data) resolves stereochemical ambiguities, particularly for sulfur-containing moieties .

Advanced Tip : Combine DFT calculations with experimental data to predict electronic effects of the cyano and methylsulfanyl substituents .

What analytical challenges arise in quantifying reaction intermediates, and how can they be addressed?

Q. Advanced | Data Contradiction Analysis

  • Challenge : Overlapping HPLC peaks due to similar polarities of sulfanyl intermediates and byproducts.
  • Solution : Use reverse-phase columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to enhance separation .
  • Challenge : Discrepancies in NMR yields vs. gravimetric yields due to hygroscopic byproducts.
  • Solution : Conduct Karl Fischer titration to quantify water content and adjust reaction stoichiometry .

Case Study : In analogous pyrimidine derivatives, adjusting pH to 7–8 minimized hydrolysis of the oxobutanoate ester during workup .

How do structural modifications at the sulfanyl and oxobutanoate groups influence biological activity?

Q. Advanced | Structure-Activity Relationships (SAR)

  • Sulfanyl Group Oxidation : Conversion to sulfone (-SO₂-) via mCPBA increases electrophilicity, enhancing interactions with cysteine residues in enzyme active sites (e.g., kinase inhibition) .
  • Ester Hydrolysis : Replacing the ethyl ester with a carboxylate improves solubility but may reduce membrane permeability .
  • Pyrimidine Ring Substitution : The 5-cyano group enhances electron-withdrawing effects, stabilizing H-bonding with targets like aldose reductase .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives .

What strategies mitigate side reactions during Michael addition steps in related compounds?

Q. Advanced | Reaction Mechanism Analysis

  • Competitive Pathways : Thioglycolic acid (II) may undergo undesired dimerization instead of adding to α,β-unsaturated ketones.
    • Mitigation : Use excess maleic anhydride (I) and low temperatures (0–5°C) to favor Michael adduct formation .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysts (e.g., Cinchona alkaloids) can enforce enantioselectivity in oxobutanoate intermediates .

Q. Advanced | Preclinical Profiling

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via LC-MS over 24 hours .
  • Oxidative Stress Test : Expose to H₂O₂ (1 mM) to assess sulfanyl group oxidation kinetics .
  • Plasma Protein Binding : Use ultrafiltration followed by MS to quantify free vs. bound fractions .

Key Finding : In pyrido[1,2-a]pyrimidin-4-ones, ester stability correlated with prolonged in vivo efficacy .

What computational tools are recommended for predicting the compound’s reactivity?

Q. Advanced | Theoretical Chemistry

  • DFT Calculations : Gaussian or ORCA software to model transition states of sulfanyl group reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvation effects on the oxobutanoate moiety using GROMACS .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

How can crystallographic data resolve polymorphism issues in this compound?

Q. Advanced | Materials Science

  • Screening : Use solvent-drop grinding with 10+ solvents to identify polymorphs .
  • SHELXL Refinement : Differentiate between enantiomeric forms via Flack parameter analysis .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate

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